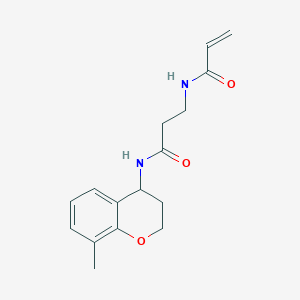
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide, also known as MDL-12330A, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide leads to increased levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects. These include:
- Increased levels of endocannabinoids in the body
- Decreased pain sensation
- Reduced inflammation
- Improved mood
- Increased appetite
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have significant effects on the endocannabinoid system, making it a promising candidate for further research.
However, there are also limitations to the use of N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide in lab experiments. For example, its effects on the endocannabinoid system may be complex and difficult to study. Additionally, its use may be limited by ethical concerns, as the endocannabinoid system is involved in various physiological processes.
Direcciones Futuras
There are several future directions for research on N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide. These include:
- Further investigation of its effects on the endocannabinoid system
- Examination of its potential as a treatment for pain and inflammation
- Study of its effects on mood and appetite
- Exploration of its potential as a tool for studying the endocannabinoid system in animals and humans
In conclusion, N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide is a promising compound for scientific research. Its effects on the endocannabinoid system make it a promising candidate for further investigation, and there are several potential future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide involves several steps. First, 8-methylcoumarin is reacted with sodium hydride to form an intermediate. This intermediate is then reacted with acryloyl chloride to form the prop-2-enoylamino group. Finally, the resulting compound is reacted with 3-aminopropionamide to form N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide.
Aplicaciones Científicas De Investigación
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a modulator of the endocannabinoid system. This system plays a role in various physiological processes, including pain sensation, appetite, and mood. N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the activity of an enzyme involved in the breakdown of endocannabinoids, leading to increased levels of these compounds in the body.
Propiedades
IUPAC Name |
N-(8-methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)17-9-7-15(20)18-13-8-10-21-16-11(2)5-4-6-12(13)16/h3-6,13H,1,7-10H2,2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZWJOTFRCGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)
![N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2710930.png)

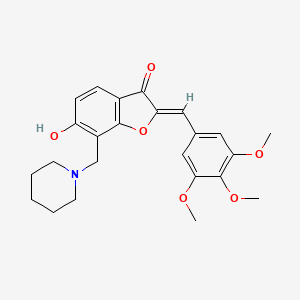
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acetamide](/img/structure/B2710934.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2710935.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710937.png)
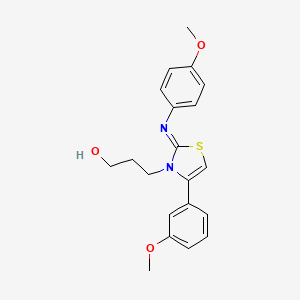
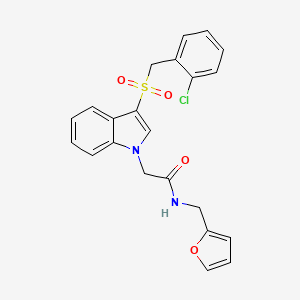

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2710945.png)

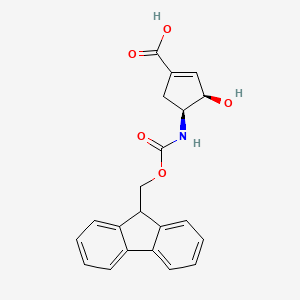
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)